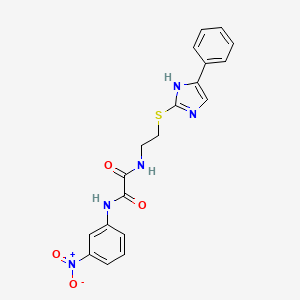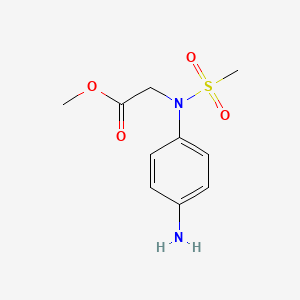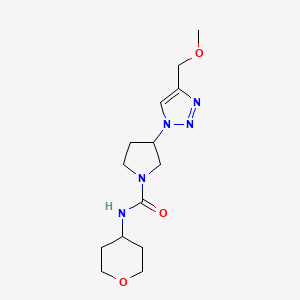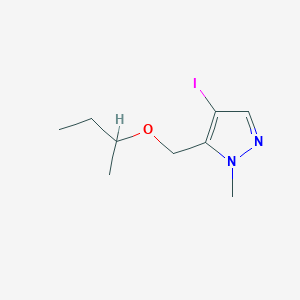
N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
A class of compounds, closely related to N1-(3-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, has been investigated for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds, known as 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs), have shown activity at submicromolar concentrations. One such compound, 1-{2-[alpha-(thiophen-2-yl)phenylmethoxy]ethyl}-2-methyl-5-nitroimidazole, was found to be more active than efavirenz against viral RT carrying the K103N mutation, indicating potential use in anti-AIDS regimens (De Martino et al., 2005).
2. Electrochemical and Electrochromic Properties
Research into compounds structurally similar to this compound has explored their electrochemical and electrochromic properties. Specifically, the study of monomers like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole has revealed their potential in electronic applications due to their good electrochemical activity and distinct UV–vis absorption properties (Hu et al., 2013).
3. Antimicrobial Evaluation
Related compounds, such as 1,3,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown promising antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Jafari et al., 2017).
4. Anticancer and Anti-HCV Agents
Another area of research involves the synthesis and characterization of derivatives for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Studies have shown that some synthesized compounds exhibit significant activities against these conditions, suggesting their potential therapeutic applications (Küçükgüzel et al., 2013).
5. Fluorescent Probe for Hypoxic Cells
Research on 4-nitroimidazole-3-hydroxyflavone conjugates has developed novel fluorescent probes for detecting hypoxia or nitroreductase in cells. These probes have shown high selectivity and sensitivity, making them valuable tools in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).
6. Anticancer Properties of Thiocarbamide Derivatives
Further research into N, N′–disubstituted thiocarbamide derivatives, which share structural elements with this compound, has revealed their potential anticancer properties. These compounds have shown promising in vitro cytotoxicity activity against various human cancer cell lines (Pandey et al., 2019).
Propiedades
IUPAC Name |
N'-(3-nitrophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c25-17(18(26)22-14-7-4-8-15(11-14)24(27)28)20-9-10-29-19-21-12-16(23-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,25)(H,21,23)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJRPQHEHXGMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)

![7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2874232.png)
![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide](/img/structure/B2874238.png)


![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)
